molecular formula C23H25N3O8 B14962368 N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B14962368
M. Wt: 471.5 g/mol
InChI Key: GTIKPSYQAKTLNK-UHFFFAOYSA-N
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Description

N'-Acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a benzohydrazide derivative characterized by a 3,4,5-trimethoxy-substituted benzene core linked to a pyrrolidin-2,5-dione moiety via an acetyl hydrazide bridge. This compound belongs to a class of molecules designed for diverse pharmacological applications, leveraging hydrogen-bonding interactions (from methoxy and carbonyl groups) and steric effects (from aromatic substituents) to modulate target binding .

Properties

Molecular Formula

C23H25N3O8

Molecular Weight

471.5 g/mol

IUPAC Name

N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C23H25N3O8/c1-13(27)26(24-22(29)14-10-18(32-3)21(34-5)19(11-14)33-4)16-12-20(28)25(23(16)30)15-8-6-7-9-17(15)31-2/h6-11,16H,12H2,1-5H3,(H,24,29)

InChI Key

GTIKPSYQAKTLNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC=C2OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with hydrazine derivatives to form the benzohydrazide core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related benzohydrazide derivatives have been synthesized and studied:

Compound Name Key Structural Differences Biological Activity/Properties Reference
N'-Acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide Reference compound with 2-methoxyphenyl and acetyl groups Not explicitly reported in evidence; inferred activity based on analogues
3,4,5-Trimethoxy-N′-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide 5-Methoxy-2-methylphenyl substituent instead of 2-methoxyphenyl Higher steric bulk may reduce solubility; unconfirmed activity
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide Pyridine-3-carbohydrazide replaces benzohydrazide; 4-methoxyphenyl substituent Potential for enhanced π-π stacking interactions; no activity data
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Hydroxybenzylidene Schiff base instead of acetyl-pyrrolidinone Exhibits intramolecular O–H···N hydrogen bonding; crystallizes in planar conformation
Maleimide-succinimide derivatives (e.g., Compound 3 in ) Maleimide-linked benzohydrazide with phenyl substituents Cytotoxic against MCF-7 breast cancer cells (MTT assay); docking affinity for AKT1/CDK2

Key Observations:

  • Hydrogen Bonding: Schiff base derivatives (e.g., ) form stronger intramolecular hydrogen bonds (O–H···N), stabilizing their crystal structures, whereas the acetyl group in the target compound may prioritize intermolecular interactions .
  • Biological Activity: Maleimide-succinimide hybrids () demonstrate cytotoxicity (IC50 ~10–20 µM against MCF-7) via AKT1/CDK2 inhibition, suggesting that the dioxopyrrolidin moiety in the target compound could similarly engage kinase targets .

Molecular Docking and Target Affinity

While direct docking data for the target compound is unavailable, analogues provide insights:

  • Maleimide-succinimide Compound 3 (): Binds AKT1 with ΔG = −16.112 kcal/mol and CDK2 with ΔG = −21.342 kcal/mol, forming hydrogen bonds with Val101 (AKT1) and Lys89 (CDK2) .
  • Schiff Base Derivatives (): Trihydroxybenzylidene analogues interact with kinase ATP pockets via π-stacking of aromatic rings, though with lower affinity than maleimide hybrids .

Prediction for Target Compound: The 3,4,5-trimethoxybenzoyl and dioxopyrrolidin groups may enhance hydrophobic interactions with kinase active sites, while the 2-methoxyphenyl group could sterically hinder off-target binding.

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